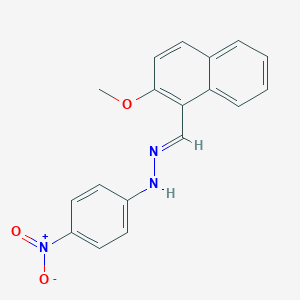
2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group attached to a naphthalene ring, which is further connected to a nitrophenyl hydrazine moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
準備方法
The synthesis of 2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone typically involves the condensation reaction between 2-methoxy-1-naphthaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, to maximize yield and purity.
化学反応の分析
2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone has found applications in various scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone involves its interaction with molecular targets through its functional groups. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The hydrazone linkage may also play a role in the compound’s reactivity and interaction with enzymes and receptors.
類似化合物との比較
2-methoxy-1-naphthaldehyde {4-nitrophenyl}hydrazone can be compared with similar compounds such as:
1-[(2-Methoxy-1-naphthyl)methylene]-2-(2-nitrophenyl)hydrazine: This compound has a similar structure but with the nitro group positioned differently, which can affect its reactivity and applications.
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-aminophenyl)hydrazine: The amino derivative exhibits different chemical and biological properties due to the presence of the amino group instead of the nitro group
特性
CAS番号 |
93870-02-1 |
|---|---|
分子式 |
C18H15N3O3 |
分子量 |
321.3 g/mol |
IUPAC名 |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C18H15N3O3/c1-24-18-11-6-13-4-2-3-5-16(13)17(18)12-19-20-14-7-9-15(10-8-14)21(22)23/h2-12,20H,1H3/b19-12+ |
InChIキー |
YPVAHSSAKKJCFI-XDHOZWIPSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
異性体SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Key on ui other cas no. |
93870-02-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















